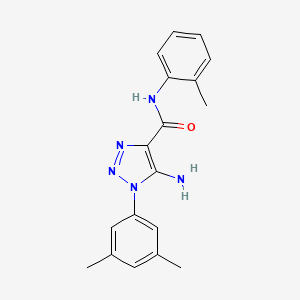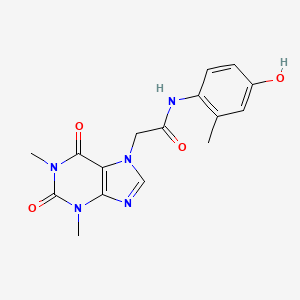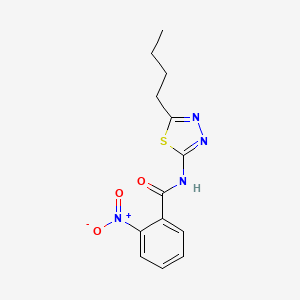![molecular formula C16H15ClN2O3S B4939124 N-{2-[(4-chlorophenyl)thio]ethyl}-4-methyl-3-nitrobenzamide](/img/structure/B4939124.png)
N-{2-[(4-chlorophenyl)thio]ethyl}-4-methyl-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[(4-chlorophenyl)thio]ethyl}-4-methyl-3-nitrobenzamide is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound is also known as ML-18, and it belongs to the class of benzamide derivatives. ML-18 has been found to exhibit promising results in various research studies, making it a subject of interest for many researchers.
Mecanismo De Acción
The mechanism of action of ML-18 is not fully understood. However, studies have suggested that the compound may act by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. ML-18 has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. The compound has also been shown to inhibit the activity of tubulin, a protein involved in cell division.
Biochemical and Physiological Effects
ML-18 has been found to exhibit various biochemical and physiological effects. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. ML-18 has also been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. The compound has been shown to reduce the expression of various genes involved in inflammation and immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ML-18 has several advantages for lab experiments. The compound is relatively easy to synthesize, and it exhibits low toxicity in vitro. ML-18 has also been found to exhibit good stability in various conditions, making it suitable for long-term storage. However, ML-18 has some limitations for lab experiments. The compound has poor solubility in aqueous solutions, which can make it difficult to administer to cells in vitro. ML-18 also exhibits low bioavailability in vivo, which can limit its effectiveness as a therapeutic agent.
Direcciones Futuras
ML-18 has several potential future directions in scientific research. The compound has shown promising results in various preclinical studies, and it may have potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Further research is needed to fully understand the mechanism of action of ML-18 and to optimize its pharmacokinetic properties. Additionally, ML-18 may have potential as a lead compound for the development of new drugs with similar structures and activities.
Métodos De Síntesis
The synthesis of ML-18 involves the reaction of 4-methyl-3-nitrobenzoic acid with thionyl chloride to form 4-methyl-3-nitrobenzoyl chloride. This intermediate is then reacted with 4-chlorophenethylamine to form N-{2-[(4-chlorophenyl)thio]ethyl}-4-methyl-3-nitrobenzamide. The synthesis of ML-18 has been reported in various research articles, and the compound has been synthesized using different methods.
Aplicaciones Científicas De Investigación
ML-18 has been extensively studied for its potential as a therapeutic agent. The compound has been found to exhibit anti-cancer, anti-inflammatory, and anti-proliferative properties. ML-18 has also been studied for its potential as an anti-microbial agent. The compound has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa.
Propiedades
IUPAC Name |
N-[2-(4-chlorophenyl)sulfanylethyl]-4-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3S/c1-11-2-3-12(10-15(11)19(21)22)16(20)18-8-9-23-14-6-4-13(17)5-7-14/h2-7,10H,8-9H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSNRQJGIVRXOPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCCSC2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(1-{[2-(methylthio)-5-pyrimidinyl]methyl}-4-piperidinyl)-1H-pyrazol-5-yl]-2-phenylacetamide](/img/structure/B4939053.png)
![N-[2-(4-fluorophenyl)ethyl]-3-methoxybenzamide](/img/structure/B4939054.png)
![benzyl 7-(2-ethoxy-3-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4939064.png)

![5-{2-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B4939071.png)
![1-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]-4-methylpiperazine](/img/structure/B4939078.png)
![N-(4-fluorophenyl)-N'-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B4939084.png)
![N-ethyl-N-(2-hydroxyethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B4939094.png)

![N-{3-[(4-chlorophenyl)amino]-2-quinoxalinyl}-4-methylbenzenesulfonamide](/img/structure/B4939116.png)

![1-ethyl-N-[2-(2-methoxyphenyl)ethyl]-4-piperidinamine](/img/structure/B4939147.png)
